molecular formula C11H11FN2O2 B2985629 Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1433203-72-5

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2985629
CAS No.: 1433203-72-5
M. Wt: 222.219
InChI Key: PIZUPSPYZLASFO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (CAS: 1433203-72-5) is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical interest. This compound features a fluorine substituent at the 7-position of the imidazo[1,2-a]pyridine ring and an ethyl acetate group at the 2-position. Its molecular formula is C₁₁H₁₁FN₂O₂, with a molecular weight of 238.22 g/mol (calculated). The fluorine atom enhances metabolic stability and influences electronic properties, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZUPSPYZLASFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(pyridin-2-yl)acetate. This intermediate is then subjected to cyclization with a fluorinating agent to introduce the fluorine atom, resulting in the formation of this compound .

Chemical Reactions Analysis

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent position and halogen type. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position Halogen Melting Point (°C) pKa (Predicted)
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate 1433203-72-5 C₁₁H₁₁FN₂O₂ 238.22 7-position F Not reported 5.14 ± 0.50*
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate 59128-04-0 C₁₁H₁₁BrN₂O₂ 283.12 6-position Br Not reported Not reported
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate 59128-03-9 C₁₁H₁₀Cl₂N₂O₂ 273.12 6,8-positions Cl 92–93 Not reported
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260843-88-6 C₁₀H₉FN₂O₂ 208.19 8-position F Not reported Not reported

*Predicted using analogous compounds .

Key Observations:
  • Halogen Effects: Fluorine’s electronegativity increases polarity and metabolic stability compared to bromine or chlorine.
  • For example, 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a simpler structure (C₁₀H₉FN₂O₂) but reduced steric bulk .
  • Thermal Stability : The 6,8-dichloro derivative has a defined melting point (92–93°C), suggesting higher crystallinity compared to fluoro analogs .

Biological Activity

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a compound characterized by its imidazo[1,2-a]pyridine structure, which incorporates a fluorine atom at the 7-position of the imidazole ring. This structural feature may confer unique biological activities, making it a subject of interest in medicinal chemistry. The compound has a molecular formula of C11H11FN2O2 and a molecular weight of 222.22 g/mol.

  • Molecular Formula : C11H11FN2O2
  • Molecular Weight : 222.22 g/mol
  • Structural Characteristics : Contains a fused ring system with nitrogen atoms, enhancing its potential for biological interactions.

Pharmacological Potential

The biological activity of this compound has not been extensively documented; however, related compounds in the imidazo[1,2-a]pyridine family have shown promising pharmacological effects. These include:

  • Antimicrobial Activity : Some imidazo derivatives have demonstrated efficacy against various pathogens.
  • Antitumor Effects : Certain compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Imidazo derivatives can interact with specific enzymes, potentially modulating their activity and offering therapeutic benefits.

While specific mechanisms for this compound remain unclear due to limited research, studies on similar compounds suggest that they may act through:

  • Binding to Enzymes : Interaction with enzymes such as methionyl-tRNA synthetase has been noted in related studies, indicating potential pathways for inhibition or modulation.
  • Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeNotable Differences
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetateImidazo[1,2-a]pyridineBromine instead of fluorine
Ethyl 4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)acetateImidazo[1,2-a]pyridineDifferent position of functional group
Mthis compoundImidazo[1,2-a]pyridineMethyl group instead of ethyl

This comparison highlights how the fluorination and positional variations in the imidazo framework may lead to distinct biological activities.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures effectively inhibit various enzymes. For instance:

  • A study on imidazopyridine derivatives found significant enzyme inhibition against Trypanosoma brucei methionyl-tRNA synthetase. Compounds exhibited low toxicity to mammalian cells while maintaining high potency (EC50 values in the low nanomolar range) .

Antiviral Activity

While not directly tested on this compound, related compounds have shown antiviral properties. For example:

  • Compounds derived from imidazopyridines were evaluated for anti-HBV activity, demonstrating significant inhibition with low cytotoxicity at high concentrations (EC50 values ranging from nanomolar to micromolar levels) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via cyclization reactions. For example, reacting 2-aminopyridine derivatives with chloroacetyl intermediates under reflux conditions (e.g., ethanol or acetonitrile) yields imidazo[1,2-a]pyridine cores. Ethyl ester groups are introduced using ethyl bromoacetate in the presence of anhydrous K₂CO₃ . Optimization involves adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature (reflux vs. room temperature), and stoichiometry of thiourea or alkylating agents to improve yields (up to 96% reported) .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Aromatic protons in the 6.8–8.2 ppm range confirm the imidazo[1,2-a]pyridine scaffold, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs) resolves fluorine and ester substituent positions, with R-factor refinements <0.05 validating accuracy .
  • HRMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity against S. aureus and P. aeruginosa (MIC values: 4–32 µg/mL). Testing involves broth microdilution assays under CLSI guidelines, with thiourea-modified derivatives showing enhanced potency due to thioalkyl side chains . Cytotoxicity studies (e.g., MTT assays) are used to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, fluorine substitution reduces electron density at the pyridine ring, affecting regioselectivity in further functionalization. Solvent effects are modeled using PCM, and vibrational spectra (IR) are simulated to match experimental data .

Q. What strategies resolve contradictions in reaction yields between different synthetic protocols?

  • Answer : Conflicting yields (e.g., 50% vs. 96%) may arise from solvent choice or competing side reactions. Systematic analysis using DOE (Design of Experiments) identifies critical factors. For example, replacing ethanol with acetonitrile in thiourea reactions reduces hydrolysis byproducts. LC-MS monitors intermediates, while Arrhenius plots optimize temperature thresholds .

Q. How does substituent variation (e.g., fluoro vs. nitro groups) influence pharmacological activity?

  • Answer : Fluorine enhances membrane permeability (logP ~2.5) and metabolic stability, while nitro groups improve antibacterial activity via redox cycling. SAR studies involve synthesizing analogs (e.g., 2-thioalkyl-3-nitro derivatives) and comparing IC₅₀ values. QSAR models quantify contributions of substituent electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What crystallographic challenges arise in resolving structures of halogenated imidazo[1,2-a]pyridines?

  • Answer : Heavy atoms like fluorine cause weak anomalous scattering, complicating phase determination. Solutions include:

  • Using high-intensity X-rays (synchrotron radiation).
  • Twinning refinement in SHELXL to address pseudo-merohedral twinning .
  • Hybrid methods (e.g., combining XRD with DFT-optimized geometries) .

Q. How are cytotoxicity mechanisms evaluated for derivatives of this compound?

  • Answer : Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probes) identify mechanisms. For platinum(IV) conjugates, ICP-MS quantifies cellular uptake, while comet assays assess DNA damage .

Methodological Resources

  • Synthesis Optimization : Ref
  • Structural Analysis : Ref
  • Biological Assays : Ref
  • Computational Modeling : Ref

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